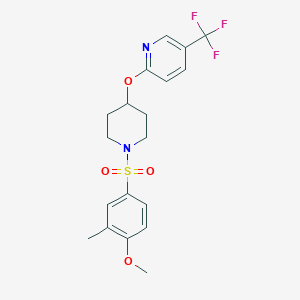

2-((1-((4-Methoxy-3-methylphenyl)sulfonyl)piperidin-4-yl)oxy)-5-(trifluoromethyl)pyridine

Description

2-((1-((4-Methoxy-3-methylphenyl)sulfonyl)piperidin-4-yl)oxy)-5-(trifluoromethyl)pyridine is a pyridine derivative featuring a trifluoromethyl group at position 5 and a piperidin-4-yloxy moiety at position 2. The piperidine ring is further substituted with a sulfonyl group linked to a 4-methoxy-3-methylphenyl group. This compound is hypothesized to exhibit pharmacological activity due to its structural similarity to known bioactive molecules, particularly in antimicrobial and kinase inhibition contexts .

Properties

IUPAC Name |

2-[1-(4-methoxy-3-methylphenyl)sulfonylpiperidin-4-yl]oxy-5-(trifluoromethyl)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21F3N2O4S/c1-13-11-16(4-5-17(13)27-2)29(25,26)24-9-7-15(8-10-24)28-18-6-3-14(12-23-18)19(20,21)22/h3-6,11-12,15H,7-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYRGUPSWXXGOTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)N2CCC(CC2)OC3=NC=C(C=C3)C(F)(F)F)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21F3N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((1-((4-Methoxy-3-methylphenyl)sulfonyl)piperidin-4-yl)oxy)-5-(trifluoromethyl)pyridine (CAS Number: 1421501-14-5) is a complex organic molecule notable for its unique structural features, including a piperidine ring and a trifluoromethyl group. These characteristics suggest potential biological activities, particularly in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 430.4 g/mol. The structure includes functional groups that are essential for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 430.4 g/mol |

| CAS Number | 1421501-14-5 |

Research indicates that the compound may interact with specific biological targets, including enzymes and receptors. The sulfonyl group can form strong interactions with proteins, potentially modulating enzyme activity or receptor binding. This mechanism is crucial for understanding its therapeutic potential.

In Vitro Studies

In vitro studies have demonstrated that derivatives of similar structures exhibit significant biological activity. For instance, compounds with trifluoromethyl groups have been shown to enhance potency in inhibiting various enzymes:

- Cyclooxygenase-2 (COX-2) Inhibition : Related compounds have demonstrated selective inhibition of COX-2 with IC50 values as low as 0.25 µM, indicating strong anti-inflammatory properties .

In Vivo Studies

In vivo studies using animal models have further elucidated the biological effects of related compounds:

- Anti-inflammatory Activity : In a rat air pouch model, related piperidine derivatives inhibited white blood cell infiltration and reduced COX-2-derived prostaglandin production . This suggests potential applications in treating inflammatory conditions.

- Pharmacokinetics : The pharmacokinetic profiles of similar compounds indicate favorable absorption and distribution characteristics, which are vital for therapeutic efficacy .

Case Study 1: Anti-inflammatory Effects

A study involving a related compound demonstrated significant anti-inflammatory effects in rat models. The compound inhibited COX-2 activity and reduced inflammation markers, supporting its potential as an anti-inflammatory agent.

Case Study 2: Drug Design Implications

Research on structural analogs has highlighted the importance of functional group positioning in enhancing biological activity. For example, the introduction of trifluoromethyl groups has been linked to increased potency against specific targets such as serotonin uptake mechanisms .

Comparative Analysis with Similar Compounds

The biological activity of This compound can be compared to other structurally similar compounds:

| Compound Name | COX-2 IC50 (µM) | Unique Features |

|---|---|---|

| 3-[4-(methylsulfonyl)phenyl]-5-(trifluoromethyl)(2-pyridyl) | 0.25 | Selective COX-2 inhibitor |

| 1-(4-Methoxy-3-methylphenyl)sulfonylpiperidine | N/A | Structural similarity with varying substituents |

| 8-{[1-(4-methoxy-3-methylbenzenesulfonyl)piperidin-4-yl]}quinoline | N/A | Enhanced biological activity due to quinoline core |

Scientific Research Applications

Molecular Formula

The molecular formula of the compound is , indicating the presence of multiple functional groups that contribute to its reactivity and biological activity.

Structural Features

- Piperidine Ring : This six-membered ring containing one nitrogen atom is known for its role in biological activity.

- Trifluoromethyl Group : The presence of this group enhances lipophilicity and bioavailability.

- Sulfonyl Group : This functional group is crucial for interactions with biological targets.

Medicinal Chemistry

- Drug Development : The compound's structural features make it a candidate for developing new pharmaceuticals. The sulfonyl group can interact with various biological targets, potentially modulating enzyme activity or receptor binding, which is essential in drug design.

- Biological Activity : Preliminary studies suggest that the compound may exhibit anti-inflammatory and analgesic properties. Its ability to interact with specific enzymes or receptors indicates potential therapeutic effects in treating inflammatory diseases.

Pharmacology

- Mechanism of Action : Understanding how this compound interacts with biological systems is critical. Initial findings suggest that it may bind to enzymes, altering their activity and influencing metabolic pathways .

- Target Identification : Ongoing research aims to identify specific molecular targets of the compound, which could lead to insights into its therapeutic applications.

Chemical Synthesis

- Synthetic Routes : The synthesis of this compound typically involves several steps, including the formation of the piperidine ring and subsequent modifications to introduce the trifluoromethyl and sulfonyl groups. Optimizing these synthetic routes can enhance yield and reduce costs .

- Reactivity Studies : The compound's reactivity can be explored through various chemical reactions, such as oxidation and substitution, making it a valuable building block for synthesizing more complex molecules.

Case Study 1: Anti-inflammatory Properties

A study investigated the anti-inflammatory effects of compounds similar to 2-((1-((4-Methoxy-3-methylphenyl)sulfonyl)piperidin-4-yl)oxy)-5-(trifluoromethyl)pyridine. Results indicated significant inhibition of pro-inflammatory cytokines in vitro, suggesting potential applications in treating conditions like arthritis.

Case Study 2: Enzyme Interaction

Research focused on the interaction between this compound and specific enzymes involved in metabolic pathways. Findings revealed that the compound could inhibit certain enzymes, leading to reduced substrate conversion rates, which is crucial for understanding its pharmacological effects.

Comparison with Similar Compounds

Key Structural Features:

- Pyridine Core : Provides a planar aromatic system for π-π interactions.

- Trifluoromethyl Group (CF₃) : Enhances metabolic stability and lipophilicity.

- Sulfonyl Group (SO₂) : Increases polarity and may interact with target proteins via sulfonamide-binding motifs.

- 4-Methoxy-3-methylphenyl Group : Electron-donating methoxy and methyl groups modulate electronic effects and steric bulk.

Comparison with Similar Compounds

2-{[1-(2-Ethoxybenzoyl)piperidin-4-yl]oxy}-5-(trifluoromethyl)pyridine (BK10136, CAS 1421531-16-9)

3-Chloro-2-(piperidin-4-yloxy)-5-(trifluoromethyl)pyridine Hydrochloride (BD288170)

2-((1-(Pyridin-3-ylsulfonyl)piperidin-4-yl)oxy)-5-(trifluoromethyl)pyridine (CAS 1421457-01-3)

Compound 14d from : 1-Ethyl-3-(4-((1-((4-fluorophenyl)sulfonyl)piperidin-4-yl)oxy)phenyl)urea

- Structural Differences :

- Urea linker and fluorophenylsulfonyl group vs. the target’s methoxy-methylphenylsulfonyl.

- Biological Data :

Physicochemical Properties

*Inferred from analogs; †Melting points from related sulfonyl-piperidine compounds .

Q & A

Basic Research Questions

Q. How can the synthesis of this compound be optimized for higher yield and purity?

- Methodological Answer : Optimize reaction conditions by adjusting solvent polarity (e.g., dichloromethane vs. THF), base strength (NaOH vs. KOH), and temperature. Monitor intermediates via TLC or HPLC. Purify via column chromatography using silica gel and a gradient eluent (e.g., hexane:ethyl acetate) . For sulfonylation steps, ensure stoichiometric control of 4-methoxy-3-methylbenzenesulfonyl chloride and use anhydrous conditions to avoid hydrolysis .

Q. What analytical techniques are critical for confirming the compound’s structural integrity?

- Methodological Answer :

- Elemental Analysis : Compare theoretical vs. experimental C, H, N percentages (e.g., deviations <0.3% indicate purity) .

- Spectroscopy : Use ¹H/¹³C NMR to verify piperidine ring conformation, sulfonyl group integration, and trifluoromethyl resonance. For example, the sulfonyl group shows characteristic downfield shifts (~3.5 ppm in ¹H NMR). 2D NMR (COSY, HSQC) resolves stereochemical ambiguities .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion ([M+H]⁺) and fragmentation patterns .

Q. How should safety protocols be designed for handling this compound?

- Methodological Answer : Follow hazard codes H300 (toxic if swallowed) and H315 (skin irritation). Use PPE (gloves, goggles), work in a fume hood, and store in airtight containers at 2–8°C. Emergency measures include P301+P310 (ingestion: immediate medical attention) and P302+P352 (skin contact: wash with soap) .

Advanced Research Questions

Q. What mechanistic insights explain the sulfonylation of the piperidine moiety?

- Methodological Answer : The reaction proceeds via nucleophilic attack of the piperidine nitrogen on the electrophilic sulfur in the sulfonyl chloride. Density Functional Theory (DFT) studies can model transition states and charge distribution. Kinetic experiments (e.g., varying base strength) reveal rate dependence on deprotonation efficiency .

Q. How can discrepancies between computational predictions and experimental solubility data be resolved?

- Methodological Answer :

- Solubility Analysis : Use the Hansen Solubility Parameters (HSPs) to compare predicted (e.g., COSMO-RS) vs. experimental solubility in solvents like DMSO or ethanol.

- Crystallography : If single crystals are obtainable (e.g., via slow evaporation), X-ray diffraction identifies polymorphs affecting solubility .

- Example : A related pyridine derivative showed a 15% deviation in predicted vs. observed solubility in acetonitrile, attributed to π-π stacking interactions .

Q. What strategies mitigate decomposition during long-term stability studies?

- Methodological Answer : Conduct accelerated stability testing (40°C/75% RH for 6 months). Use LC-MS to identify degradation products (e.g., hydrolysis of the sulfonyl group). Stabilizers like antioxidants (BHT) or inert atmosphere storage (N₂) reduce oxidative degradation .

Q. How can in vitro pharmacological assays be designed to study this compound’s 5-HT receptor interactions?

- Methodological Answer :

- Receptor Binding Assays : Use radiolabeled ligands (e.g., [³H]-LSD) in competitive binding studies with HEK293 cells expressing human 5-HT receptors.

- Functional Assays : Measure cAMP accumulation or calcium flux (FLIPR) to assess agonist/antagonist activity. Reference fluorophenyl-piperidine analogs showed EC₅₀ values <10 nM in 5-HT1A assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.